1-(4-chlorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide is a complex organic compound that belongs to the class of thieno[3,4-d]imidazoles. This compound is characterized by its unique structural features, including a thieno[3,4-d]imidazole core, a 4-chlorobenzyl substituent, and a thiol group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide involves multiple steps, each requiring specific reaction conditions and reagents
Synthesis of Thieno[3,4-d]imidazole Core: The core structure can be synthesized through a cyclization reaction involving amido-nitriles and appropriate catalysts.
Introduction of 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Addition of Thiol Group: The thiol group can be incorporated through a nucleophilic substitution reaction using thiourea or a similar reagent.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-Chlorobenzyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, bases, and solvents like ethanol or dimethyl sulfoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorobenzyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide has a wide range of scientific research applications:
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the 4-chlorobenzyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-1H-imidazole-4,5-dicarboxamide: This compound also contains a 4-chlorobenzyl group but differs in its core structure and functional groups.
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols: These compounds share the thiol group but have different substituents and core structures.
The uniqueness of 1-(4-chlorobenzyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide lies in its combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C12H13ClN2O2S2 |
---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
InChI |
InChI=1S/C12H13ClN2O2S2/c13-9-3-1-8(2-4-9)5-15-11-7-19(16,17)6-10(11)14-12(15)18/h1-4,10-11H,5-7H2,(H,14,18) |
InChI Key |
MSUJFYAJWJZDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.